3-Bromo-5-chloro-2-(chloromethyl)pyridine
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Overview
Description
3-Bromo-5-chloro-2-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4BrCl2N and a molecular weight of 240.91 g/mol . This compound is characterized by a pyridine ring substituted with bromine, chlorine, and chloromethyl groups. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-(chloromethyl)pyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Pyridine N-oxides are common products of oxidation reactions.
Scientific Research Applications
3-Bromo-5-chloro-2-(chloromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(chloromethyl)pyridine involves its interaction with molecular targets through its reactive halogen groups. These groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways . The compound’s ability to undergo substitution reactions makes it a versatile intermediate in the synthesis of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Similar in structure but lacks the chloromethyl group.
5-Bromo-2-chloropyridine: Another similar compound with different substitution patterns.
2-Chloro-5-(chloromethyl)pyridine: Similar but with different halogenation.
Uniqueness
3-Bromo-5-chloro-2-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways . Its ability to undergo multiple types of chemical reactions, including substitution and oxidation, further enhances its versatility in research and industrial applications .
Properties
IUPAC Name |
3-bromo-5-chloro-2-(chloromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXXOPQFDWXJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856625 |
Source
|
Record name | 3-Bromo-5-chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227588-54-6 |
Source
|
Record name | 3-Bromo-5-chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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